molecular formula C14H14BrNO B2536034 2-[(3-Bromo-4-methylanilino)methyl]benzenol CAS No. 306732-31-0

2-[(3-Bromo-4-methylanilino)methyl]benzenol

Cat. No.: B2536034
CAS No.: 306732-31-0
M. Wt: 292.176
InChI Key: ZUFUJMSZYRVNKP-UHFFFAOYSA-N
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Description

2-[(3-Bromo-4-methylanilino)methyl]benzenol is an organic compound with the molecular formula C14H14BrNO and a molecular weight of 292.17 g/mol . This compound is known for its unique structure, which includes a bromine atom, a methyl group, and an anilino group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 2-[(3-Bromo-4-methylanilino)methyl]benzenol typically involves the reaction of 2-bromo-4-methylaniline with formaldehyde and phenol. The reaction conditions often include the use of a catalyst, such as an acid or base, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-[(3-Bromo-4-methylanilino)methyl]benzenol undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(3-Bromo-4-methylanilino)methyl]benzenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(3-Bromo-4-methylanilino)methyl]benzenol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and anilino group play crucial roles in binding to these targets, leading to the modulation of their activity. The pathways involved in its mechanism of action may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

2-[(3-Bromo-4-methylanilino)methyl]benzenol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific research applications.

Properties

IUPAC Name

2-[(3-bromo-4-methylanilino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO/c1-10-6-7-12(8-13(10)15)16-9-11-4-2-3-5-14(11)17/h2-8,16-17H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFUJMSZYRVNKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCC2=CC=CC=C2O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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